molecular formula C23H18FN5O2 B13401122 3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one

3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one

Cat. No.: B13401122
M. Wt: 415.4 g/mol
InChI Key: HDXDQPRPFRKGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one is a synthetic small molecule with a chromen-4-one (coumarin-derived) scaffold substituted at position 3 with a 3-fluorophenyl group and at position 2 with a propyl chain linked to a purine-6-ylamino moiety. Its IUPAC name is (S)-2-(1-((9H-Purin-6-yl)amino)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one (CAS: 1639417-53-0, RP6530) . The compound exhibits antineoplastic activity, as reported by the World Health Organization (WHO), though specific mechanistic details remain undisclosed . Its molecular weight is 415.42 g/mol, with a purine-chromenone hybrid structure designed to enhance target binding and bioavailability .

Properties

IUPAC Name

3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDQPRPFRKGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Crystallization Procedure for Hemifumarate Salt (Form 1)

The preparation method for crystalline Form 1 hemifumarate salt includes the following steps:

Step Description
1 Weigh a specific amount of the free base compound and suspend it in isopropanol (or acetonitrile) to form Suspension 1.
2 Dissolve fumaric acid in a mixed solvent of isopropanol and water (or acetonitrile and water) by ultrasonic heating to form Solution 1.
3 Add Solution 1 dropwise to Suspension 1 under stirring to yield Suspension 2.
4 Dissolve Suspension 2, then add an antisolvent (commonly n-heptane) and stir overnight at low temperature to precipitate solids, forming Suspension 3.
5 Separate the solid by centrifugation and vacuum dry at room temperature to obtain crystalline Form 1 hemifumarate salt.

Process Parameters

Parameter Range/Value
Molar ratio (free base : fumaric acid) 1 : 1 to 1 : 1.5
Volume ratio (free base : isopropanol) 1 mol : 0.1 to 1 L
Volume ratio (isopropanol : water in fumaric acid solution) 1 : 0.4 to 1
Antisolvent n-Heptane
Stirring temperature Low temperature (not specified)
Drying conditions Vacuum drying at room temperature

Crystalline Form 2 Preparation

Form 2 is prepared similarly with slight variations in solvent ratios and temperature conditions, resulting in a different crystalline lattice as confirmed by X-ray diffraction.

Analytical Characterization of Crystalline Forms

  • X-ray Powder Diffraction (XRPD): Both crystalline forms exhibit distinct diffraction peaks, with Form 1 showing characteristic peaks at 2θ angles such as 15.66°, 14.54°, 12.98°, 24.92°, and others, confirming the unique crystal lattice structure.
  • Differential Scanning Calorimetry (DSC): Thermal analysis shows melting points and phase transitions indicative of stable crystalline forms.
  • Enantiomeric Purity: The compound maintains high enantiomeric excess (>90%), essential for biological efficacy.

Research Findings and Applications

  • The preparation of the crystalline hemifumarate salts significantly improves the compound’s physicochemical properties, including solubility and stability, which are critical for formulation into pharmaceutical dosage forms.
  • The compound exhibits potent inhibition of phosphoinositide 3-kinase delta and gamma isoforms, making it a valuable candidate for therapeutic applications in oncology and inflammatory diseases.
  • The crystalline forms have been optimized to ensure reproducibility and scalability for industrial manufacturing.

Summary Table of Preparation Methods

Preparation Aspect Method Details
Free base synthesis Stereoselective synthesis ensuring >90% enantiomeric excess; coupling chromenone and purine moieties.
Salt formation Hemifumarate salt formation via reaction with fumaric acid in isopropanol/water or acetonitrile/water mixtures.
Crystallization Controlled addition of fumaric acid solution to free base suspension, followed by antisolvent precipitation (n-heptane).
Purification and drying Centrifugation and vacuum drying at room temperature to yield stable crystalline salt forms.
Analytical characterization XRPD for crystal form identification; DSC for thermal properties; chiral purity assessment.

Professional and Authoritative Notes

  • The methods described are derived from patent literature with detailed experimental procedures and analytical data supporting the reproducibility of the synthesis and crystallization processes.
  • The preparation techniques align with pharmaceutical industry standards for producing high-purity active pharmaceutical ingredients (APIs).
  • The use of specific solvent systems and antisolvents is critical to controlling crystal form and purity, impacting the drug's pharmacokinetics and efficacy.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Substituent Variations on the Chromenone Core

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 3-(3-fluorophenyl), 2-(propyl-purine-6-ylamino) 415.42 - Antineoplastic activity; propyl linker
Example 68 5-fluoro, 3-(3-fluorophenyl), 2-(ethyl-purine-6-ylamino) 420.1 194–197 Ethyl linker; high enantiomeric excess (99.62%)
Example 106 5-fluoro, 3-(3-fluorophenyl), 2-(ethyl-2-fluoropurine-6-ylamino) 437.7 255–258 2-Fluoropurine; higher melting point
Example 107 5-fluoro, 3-(4-fluorophenyl), 2-(ethyl-2-fluoropurine-6-ylamino) 437.7 - 4-Fluorophenyl substitution

Key Observations :

  • Chain Length : The target compound’s propyl linker (vs. ethyl in analogs) may enhance lipophilicity and membrane permeability .
  • Fluorine Substitution: Addition of 5-fluoro on the chromenone (Example 68) or 2-fluoro on the purine (Example 106) increases molecular weight and melting points, suggesting improved crystallinity .
  • Phenyl Position : Example 107’s 4-fluorophenyl group (vs. 3-fluorophenyl in the target compound) could alter steric interactions with biological targets .

Purine Modifications

Compound Name Purine Substituents Molecular Weight Biological Activity Reference
Target Compound Unmodified purine 415.42 Antineoplastic
Example 4 6-(Dimethylamino)purine 447.7 - Dimethylamino group enhances solubility
Example 106 2-Fluoro-6-aminopurine 437.7 - Fluorine may reduce metabolic degradation

Key Observations :

  • Purine Functionalization: Dimethylamino (Example 4) or fluorine (Example 106) substitutions modulate electronic properties and metabolic stability .

Functional Analogues

Antineoplastic Agents

  • AZD1152 (): A quinazoline-phosphate derivative with a fluorophenyl group but distinct kinase inhibition. Structural dissimilarity highlights the uniqueness of the target compound’s purine-chromenone hybrid .
  • DDU86439 (): A TRYS inhibitor with an indazol-acetamide core, underscoring divergent therapeutic targets compared to the purine-linked chromenone .

Fluorinated Chromenones

  • 6-Fluoro-2-(3-fluorophenyl)chromen-4-one (): A simpler analog lacking the purine-alkyl chain, used as a synthetic intermediate .
  • 7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one (): Demonstrates structural diversity in coumarin derivatives for non-oncological applications .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Example 68 Example 106
Molecular Weight 415.42 420.1 437.7
Melting Point - 194–197°C 255–258°C
Enantiomeric Excess - 99.62% 94.8% (Example 4)
Key Substituents 3-Fluorophenyl, propyl 5-Fluoro, ethyl 5-Fluoro, 2-fluoropurine

Biological Activity

The compound 3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₄FN₅O
  • Molecular Weight : 341.34 g/mol
  • IUPAC Name : 3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one

This compound features a chromenone backbone, which is known for various biological activities, and a purine moiety that may contribute to its interaction with nucleic acid targets.

Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Kinases : Many chromenone derivatives act as inhibitors of various kinases, including those involved in cancer signaling pathways.
  • Antioxidant Activity : The presence of the chromene structure is associated with antioxidant properties, which can protect cells from oxidative stress.
  • Antiproliferative Effects : Studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits proliferation in cancer cell lines
Antioxidant PropertiesScavenges free radicals
Enzyme InhibitionInhibits specific kinases involved in signaling

Case Studies and Research Findings

  • Anticancer Efficacy :
    A study published in Cancer Research demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects on diffuse large B-cell lymphoma cells. The proposed mechanism involved the inhibition of JAK1/2 signaling pathways, leading to reduced cell viability and increased apoptosis rates in vitro .
  • Inhibition of Kinase Activity :
    Another study focused on the inhibition of PI3Kδ activity by related compounds, suggesting that the purine moiety enhances binding affinity to kinase targets. This inhibition was linked to decreased tumor growth in animal models .
  • Antioxidant Activity :
    Research published in Journal of Medicinal Chemistry highlighted the antioxidant capabilities of chromenone derivatives, indicating that they can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one, and how can purity be validated?

A1:

  • Synthesis : The compound can be synthesized via multi-step protocols:
    • Chromen-4-one core formation : Adapt methods from (e.g., condensation of substituted phenols with β-ketoesters under acidic conditions). For fluorophenyl substitution, use 3-fluorophenol derivatives .
    • Propylamine linkage : Introduce the propylamine group via nucleophilic substitution or reductive amination.
    • Purine coupling : Couple 7H-purin-6-amine using Mitsunobu or Buchwald-Hartwig amination (similar to Idelalisib analogs in ) .
  • Purity validation :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).
    • NMR : Confirm structural integrity via 1H/13C NMR (e.g., δ ~8.3 ppm for purine protons, δ ~6.3-7.5 ppm for fluorophenyl/chromenone protons) .
    • HRMS : Match experimental [M+H]+ with theoretical values (e.g., C23H18FN5O2: Calc. 415.1452, Found: 415.1448) .

Advanced Analytical Challenges

Q. Q2: How can researchers resolve contradictions in NMR data for fluorophenyl-substituted chromenones, particularly regarding coupling constants and aromatic splitting patterns?

A2:

  • Key strategies :
    • Solvent effects : Compare CDCl3 vs. DMSO-d6 spectra (e.g., shows δ 7.11-7.06 ppm for fluorophenyl in CDCl3, but DMSO may deshield protons) .
    • Decoupling experiments : Use 2D COSY or NOESY to assign overlapping signals (e.g., fluorophenyl meta/para protons).
    • Computational modeling : Simulate NMR spectra using DFT (B3LYP/6-311+G(d,p)) to validate experimental assignments .
  • Example : In -(4-fluorophenyl)-4H-chromen-4-one shows distinct splitting (J = 10 Hz for fluorophenyl protons) due to electron-withdrawing F substituents .

Biological Target Identification

Q. Q3: What methodologies are recommended for identifying the primary biological targets of this compound, given its purine and chromenone motifs?

A3:

  • Approaches :
    • Kinase profiling : Screen against kinase panels (e.g., ATP-binding sites) due to purine’s role in kinase inhibition (see Idelalisib in ) .
    • Docking studies : Use AutoDock Vina to model interactions with PI3Kδ or TRKA kinases (common targets for purine-chromenone hybrids) .
    • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .

Structure-Activity Relationship (SAR) Optimization

Q. Q4: How does fluorophenyl substitution at the 3-position influence bioactivity compared to other halogenated analogs?

A4:

  • SAR insights :
    • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability but reduces π-π stacking vs. Cl ( shows Cl-substituted chromenones have higher logP) .
    • Positional effects : 3-Fluorophenyl may improve steric compatibility with hydrophobic kinase pockets vs. 4-F (e.g., ’s Idelalisib uses 3-F for target selectivity) .
  • Experimental design : Synthesize 3-Cl/4-F analogs and compare IC50 values in kinase inhibition assays.

Solubility and Formulation Challenges

Q. Q5: What strategies can mitigate poor aqueous solubility of this compound during in vitro/in vivo studies?

A5:

  • Methods :
    • Co-solvents : Use DMSO:water (1:9) or cyclodextrin complexes (e.g., HP-β-CD) .
    • Prodrug design : Introduce phosphate groups (e.g., ’s dihydrogen phosphate prodrugs enhance solubility) .
    • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) for improved bioavailability .

Data Reproducibility Issues

Q. Q6: How can researchers address batch-to-batch variability in synthesis yields and purity?

A6:

  • Protocol standardization :
    • Chromatography : Use flash chromatography (hexane:EtOAc gradient) for intermediates; final purification via prep-HPLC (ACN:H2O + 0.1% TFA) .
    • QC metrics : Enforce strict thresholds (e.g., ≥95% purity by HPLC, residual solvents <0.1% via GC) .
  • Case study : achieved 93-94% yields for chromenones via optimized stoichiometry and reflux conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.